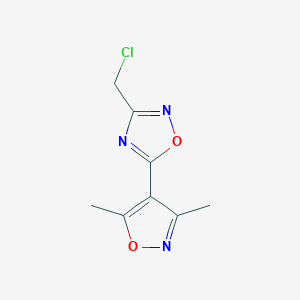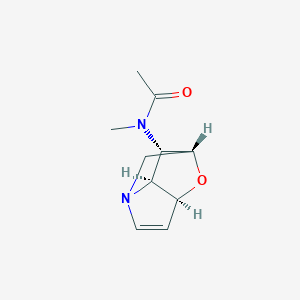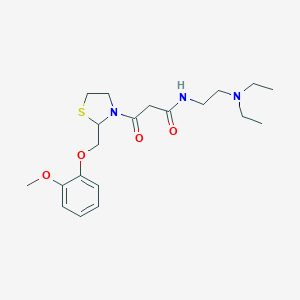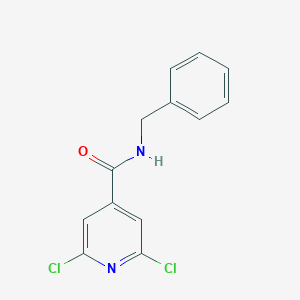
3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole derivatives involves multifaceted reactions, including acylation, oxidation, and interactions with nucleophilic reagents. These processes are crucial for the creation of 1,2,4-oxadiazole derivatives, highlighting the compound's role as a versatile synthon in chemical synthesis (Stepanov, Dashko, & Stepanova, 2019). Another method reported involves ultrasound-promoted synthesis, offering better yields and shorter reaction times compared to conventional methods, demonstrating the efficiency of modern techniques in synthesizing oxadiazole derivatives (Bretanha et al., 2011).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole, plays a significant role in their reactivity and potential applications. Studies have focused on understanding the electron availability and reactivity of different positions on the oxadiazole ring, providing insights into the molecular dynamics and structural considerations important for chemical synthesis and applications (Burden & Heywood, 1972).
Chemical Reactions and Properties
Chemical reactions involving 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole are diverse, encompassing acylation, nitrosation, and reactions with various nucleophiles. These reactions are foundational for synthesizing a wide range of heterocyclic compounds, demonstrating the compound's versatility and utility in organic synthesis (Stepanov, Dashko, & Stepanova, 2019). The compound's reactivity with KCN to yield acetonitriles and alkanes through a novel decyanation pathway is particularly noteworthy, offering new avenues for chemical transformations (Sağırlı & Dürüst, 2018).
科学的研究の応用
Oxadiazole and its derivatives, including 1,2,4-oxadiazole, are recognized for their significant biological activities and have been the subject of extensive research. The structural uniqueness of 1,2,4-oxadiazole, which includes the compound 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole, makes it particularly interesting for scientific research due to its potential in various medicinal and chemical applications.
Biological and Pharmacological Applications
1,2,4-Oxadiazole derivatives exhibit a broad spectrum of biological activities. These compounds have shown potential in antibacterial, antifungal, anti-inflammatory, and anticancer applications. Their ability to interact with various enzymes and receptors through hydrogen bond interactions enhances their pharmacological profile, making them valuable in drug development and therapeutic applications (Verma et al., 2019); (Wang et al., 2022).
Synthetic and Chemical Properties
The synthesis and reactivity of 1,2,4-oxadiazoles have been reviewed, highlighting methods based on primary amidoximes and acylating agents. These synthetic approaches offer pathways to a wide array of 1,2,4-oxadiazole derivatives with diverse substituents, including those with chloromethyl and dimethylisoxazolyl groups (Kayukova, 2005).
Role in Mental Health Research
Oxadiazole derivatives, including 1,2,4-oxadiazoles, have shown potential in treating various psychological disorders. The structural diversity and the ability to modify these compounds make them suitable candidates for exploring treatments for conditions such as schizophrenia, depression, and other mental health issues (Saxena et al., 2022).
特性
IUPAC Name |
3-(chloromethyl)-5-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c1-4-7(5(2)13-11-4)8-10-6(3-9)12-14-8/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNGKQCKUVRCGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=NC(=NO2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370926 |
Source


|
| Record name | 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole | |
CAS RN |
175205-42-2 |
Source


|
| Record name | 3-(Chloromethyl)-5-(3,5-dimethyl-4-isoxazolyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B69835.png)
